

ND-646 Induced Apoptosis in Tumor Cells: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ND-646 is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a critical enzyme in the de novo fatty acid synthesis pathway. By disrupting this pathway, **ND-646** effectively induces growth arrest and apoptosis in a variety of tumor cells, particularly those with a high dependence on lipid metabolism, such as non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the mechanism of action of **ND-646**, its effects on tumor cells, and detailed experimental protocols for studying its activity. The information presented herein is intended to support further research and development of ACC inhibitors as a promising therapeutic strategy in oncology.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and growth. One of the key metabolic alterations is the upregulation of de novo fatty acid synthesis, which provides essential building blocks for cell membranes, signaling molecules, and energy storage. Acetyl-CoA Carboxylase (ACC) is the rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA. There are two isoforms of ACC: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.



ND-646 is a small molecule inhibitor that allosterically binds to the biotin carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] This inhibition of ACC leads to a depletion of cellular fatty acids, triggering a cascade of events that culminate in cell cycle arrest and apoptosis in cancer cells.[2] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of **ND-646** and other ACC inhibitors.

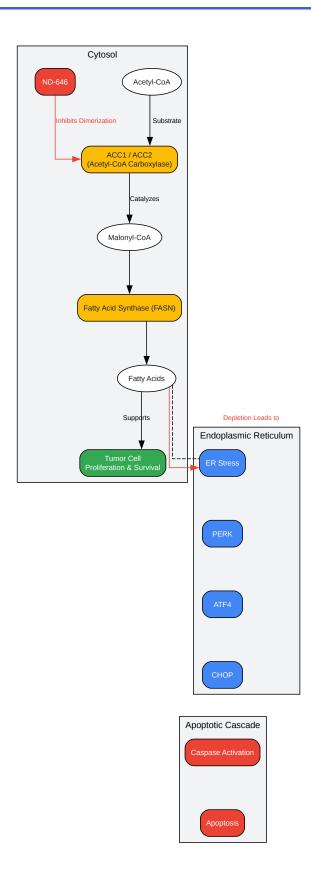
Mechanism of Action of ND-646

ND-646 functions as a highly potent, orally bioavailable, allosteric inhibitor of both ACC1 and ACC2.[3] Its mechanism of action can be summarized as follows:

- Binding to the Biotin Carboxylase (BC) Domain: ND-646 binds to a site within the BC domain of the ACC enzyme.[1]
- Prevention of Dimerization: This binding event prevents the dimerization of ACC monomers,
 which is essential for their catalytic activity.[3]
- Inhibition of Fatty Acid Synthesis: The inhibition of ACC function leads to a rapid depletion of malonyl-CoA, the substrate for fatty acid synthase (FASN), thereby shutting down the de novo fatty acid synthesis pathway.[1]
- Induction of ER Stress and Apoptosis: The disruption of lipid homeostasis triggers
 endoplasmic reticulum (ER) stress, a cellular condition that, when prolonged and severe,
 activates the unfolded protein response (UPR) and ultimately leads to apoptosis.[4][5]
 Evidence suggests that the PERK/ATF4/CHOP signaling axis is a key mediator of ND-646induced apoptosis.[4][6]

The following diagram illustrates the signaling pathway of **ND-646** leading to apoptosis.





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Caption: Signaling pathway of ND-646 induced apoptosis.



Quantitative Data on ND-646 Activity

The following tables summarize the quantitative data on the efficacy of **ND-646** from various preclinical studies.

Table 1: In Vitro Activity of ND-646

Parameter	Cell Line / Enzyme	Value	Reference
IC50	Recombinant hACC1	3.5 nM	[3]
IC50	Recombinant hACC2	4.1 nM	[3]
IC50	A549 (NSCLC)	9-17 nM (for ND-646 and derivatives)	[1]
Fatty Acid Reduction	A549 (NSCLC)	~85% decrease after 72h	[2]
Cell Number Reduction	A549 (NSCLC)	Significant reduction with 500 nM for 7 days	[2]

Table 2: In Vivo Efficacy of ND-646 in NSCLC Models



Animal Model	Treatment	Outcome	Reference
Xenograft (A549 in SCID mice)	50 mg/kg ND-646 (oral, BID)	Significant decrease in palmitate and stearate	[2]
Xenograft (A549 in SCID mice)	ND-646 (6 weeks)	80% reduction in tumor area to lung area ratio	[2]
Genetically Engineered Mouse Model	ND-646	60% reduction in palmitate synthesis rate	[4]
Genetically Engineered Mouse Model	ND-646	46% reduction in stearate synthesis rate	[4]
Various Animal Models	ND-646	~67% reduction in tumor mass vs. untreated	[7]
Various Animal Models	ND-646 + Carboplatin	87% tumor suppression	[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of **ND-646** on tumor cells.

Cell Culture and Reagents

- Cell Lines: A549, H460, H157, H1355 (Non-Small Cell Lung Cancer)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- ND-646: Prepare a stock solution in DMSO and store at -20°C. The final concentration of DMSO in the culture medium should not exceed 0.1%.



Cell Viability Assay

The anti-proliferative effects of **ND-646** can be determined using a standard MTT or CellTiter-Glo® assay.

- Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **ND-646** (e.g., 0.1 nM to 10 μM) for 72 hours.
- Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
- Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of ND-646.

Apoptosis Assay by Annexin V Staining

Apoptosis can be quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

- Seed cells in a 6-well plate and treat with ND-646 (e.g., 500 nM) for 48-72 hours.
- Harvest the cells by trypsinization and wash with cold PBS.
- Resuspend the cells in 1X Annexin V binding buffer.[8]
- Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
- Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI
 negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for ER Stress Markers

The induction of ER stress can be confirmed by detecting key protein markers via Western blotting.

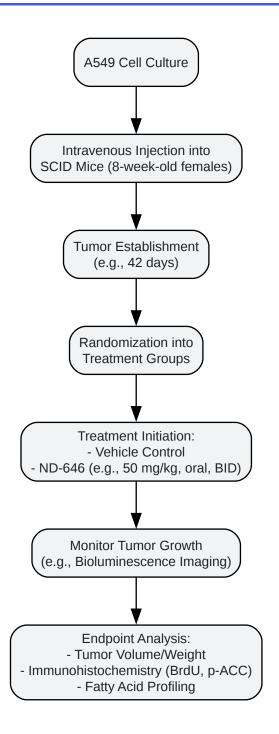


- Treat cells with ND-646 as described above and lyse the cells in RIPA buffer.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST.
- Incubate the membrane with primary antibodies against p-EIF2α, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

The following diagram outlines a typical workflow for an in vivo xenograft study.





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Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

ND-646 represents a promising therapeutic agent for the treatment of cancers that are highly dependent on de novo fatty acid synthesis. Its potent and selective inhibition of ACC leads to the depletion of cellular fatty acids, induction of ER stress, and ultimately, apoptosis in tumor



cells. The preclinical data strongly support the continued investigation of **ND-646** and other ACC inhibitors in clinical settings. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in the field of cancer metabolism and drug development. Further studies are warranted to explore the full therapeutic potential of ACC inhibition, including its use in combination with other anti-cancer agents.

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